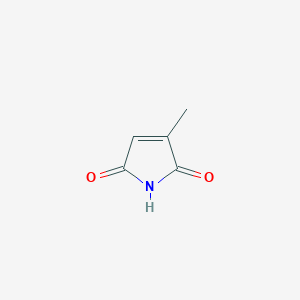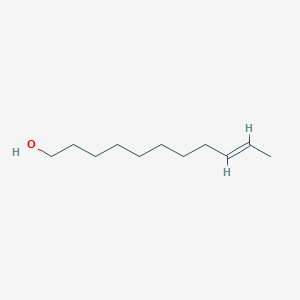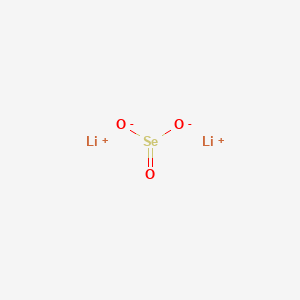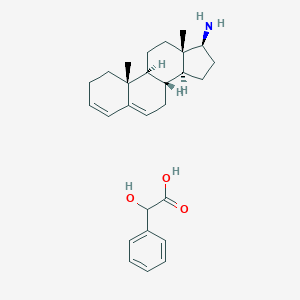
1-氨基-7-萘酚
概述
描述
1-Amino-7-naphthol, also known as 8-(Aminomethyl)-2-naphthol, is a chemical compound with the molecular formula C11H11NO . It is a grey to grey-brown granular powder . It is soluble in methanol and has good solubility in ethanol and ethyl ether .
Synthesis Analysis
The synthesis of 1-Amino-7-naphthol can be achieved by adding the sodium salt of 1-aminonaphthalene-7-sulfonic acid to 80% potassium hydroxide at 210℃, and the reaction is completed by heating for 6 hours at 230℃ . Another method involves the Betti reaction, a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia .
Molecular Structure Analysis
The molecular structure of 1-Amino-7-naphthol consists of a naphthalene ring with an amino group and a hydroxyl group attached. The molecule has a molar refractivity of 54.4±0.3 cm³, a polar surface area of 46 Ų, and a polarizability of 21.6±0.5 10^-24 cm³ .
Chemical Reactions Analysis
1-Amino-7-naphthol can undergo various chemical reactions. Sulfonation gives 1-amino-7-hydroxynaphthalene-4-sulfonic acid. The N-acetyl derivative is an important coupling component for after-chrome and metal-complex dyes .
Physical And Chemical Properties Analysis
1-Amino-7-naphthol has a density of 1.2±0.1 g/cm³, a boiling point of 371.2±17.0 °C at 760 mmHg, and a flash point of 178.3±20.9 °C . It is slightly soluble in water and is light-sensitive .
科学研究应用
Chemical Oxidative Polymerization
8-Amino-2-naphthol can be polymerized without the use of an additional external template, surfactants, or functional dopants . Sodium hypochlorite (NaOCl) and hydrochloric acid solution (1.0 M) are used as the oxidant and reaction medium, respectively . The resulting oligomer exhibits multicolor emission behavior when excited at different wavelengths .
Optical Studies
The structure of the oligomer formed from 8-Amino-2-naphthol can be elucidated using various techniques such as FT-IR, UV–vis, and 1H-NMR . These techniques help in understanding the optical properties of the compound.
Electrochemical Studies
The redox states of 8-Amino-2-naphthol can be clarified using the cyclic voltammetry (CV) technique . This technique helps in understanding the electrochemical properties of the compound.
Kinetic Studies
The activation energy related to the solid-state decomposition of 8-Amino-2-naphthol can be calculated from differential and integral non-isothermal methods . This information is crucial in understanding the stability of the compound under different conditions.
Photophysical Properties
8-Amino-2-naphthol exhibits interesting photophysical properties in homogeneous environments . These properties have prompted studies of the compound in different surfactants .
Time-Resolved Fluorescence Decay
Time-resolved fluorescence decay curves of 8-Amino-2-naphthol can be analyzed by deconvoluting the observed decay with the instrument response function (IRF) to obtain the intensity decay function represented as a sum of discrete exponentials . This helps in understanding the fluorescence properties of the compound.
安全和危害
未来方向
1-Naphthols, including 1-Amino-7-naphthol, have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They have been found to be useful as anti-corrosion materials and as materials for non-linear optical (NLO) devices .
作用机制
Target of Action
8-Amino-2-naphthol, also known as 1-Amino-7-naphthol, is a photoactive charge transfer compound . It is primarily used as a fluorescent probe and a chiral organocatalyst . The primary targets of this compound are the molecules or structures that can interact with its photoactive properties.
Mode of Action
The compound’s mode of action is based on its photoactive properties. Upon excitation, it undergoes simultaneous excited-state proton transfer (ESPT) in water . The protonation state of the amino group (NH3+/NH2) acts as an on-off switch for ESPT at the OH site in water . This means that the compound can interact with its targets and cause changes based on its protonation state.
Pharmacokinetics
Its solubility in hot water and ethanol suggests that it may have good bioavailability.
Result of Action
The result of 8-Amino-2-naphthol’s action is primarily observed in its ability to act as a fluorescent probe and a chiral organocatalyst . As a fluorescent probe, it can help in the detection and measurement of various biological and chemical phenomena. As a chiral organocatalyst, it can facilitate various chemical reactions.
Action Environment
The action of 8-Amino-2-naphthol is influenced by environmental factors such as pH and solvent polarity . For instance, its prototropic behavior, which involves the transfer of protons, is sensitive to the solvent polarity and pH . Additionally, its interaction with different micellar environments can alter its excited state deactivation .
属性
IUPAC Name |
8-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHMYZBFBSVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059474 | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2-naphthol | |
CAS RN |
118-46-7 | |
| Record name | 8-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-2-naphthalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-7-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-7-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AMINO-2-NAPHTHALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key industrial application of 1-Amino-7-naphthol?
A: 1-Amino-7-naphthol serves as a crucial intermediate in the synthesis of other chemicals. For example, it can be reacted with methyl chloroformate to produce 1-methoxycarbonylamino-7-naphthol, a dark grey powder. This synthesis was achieved with a yield of 76.4% and a purity of 96.5%. []
Q2: How does 1-Amino-7-naphthol compare to other compounds in terms of inhibiting polymerization reactions?
A: Research suggests that 1-Amino-7-naphthol, along with phenols and naphthols, exhibits strong inhibitory effects on the bulk polymerization of methyl methacrylate. This study compared its efficacy to various other compounds, including quinones, aromatic amines, and specific antimony and copper salts, highlighting its potential as a polymerization inhibitor. []
Q3: Is there a documented method for synthesizing 1-Amino-7-naphthol with high purity?
A: Yes, a process has been developed to synthesize 1-Amino-7-naphthol with a purity of 96.3% and a yield of 88.9%. This method involves heating 1,7-Cleve's acid with a mixture of sodium hydroxide and potassium hydroxide at high temperature (250℃) under a nitrogen atmosphere. The use of an additive (TA) is crucial in this process as it minimizes tar and coke formation, contributing to the high purity of the final product. []
Q4: What physical property of 1-Amino-7-naphthol has been studied in an aqueous environment?
A: The diffusion coefficient of 1-Amino-7-naphthol in water has been investigated. This property is important for understanding the compound's movement and distribution in aqueous solutions, which is relevant for various applications, including its potential use in chemical reactions or biological systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)

